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CAS No.: 438219-44-4

Cat. No.: B455824 Get Quote

Executive Summary & Scaffold Rationale
The molecule 3-[(4-Cyanophenoxy)methyl]benzohydrazide (referred to herein as CPM-BH)

represents a versatile "privileged scaffold" in modern drug discovery. Its structural architecture

combines a benzohydrazide core—historically validated for tubulin inhibition and kinase

modulation—with a cyanophenoxy tail, which enhances metabolic stability and hydrophobic

interaction potential.

This Application Note provides a comprehensive guide for researchers utilizing CPM-BH as a

starting point for Fragment-Based Drug Design (FBDD). We focus on its primary application:

developing Tubulin Polymerization Inhibitors targeting the colchicine-binding site, a proven

strategy for anti-mitotic cancer therapies.

Structural Pharmacology[1]
Hydrazide Motif (-CONHNH₂): Acts as a hydrogen bond donor/acceptor "hinge," critical for

orienting the molecule within the active site. It serves as a reactive handle for generating

acyl-hydrazone libraries.
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Cyanophenoxy Tail: The nitrile group (-CN) functions as a bioisostere for carbonyls or

halogens, improving metabolic half-life while engaging in dipole-dipole interactions with

residues like Val or Cys in the target pocket.

Meta-Linker: The 3-position methylene bridge provides necessary rotational freedom,

allowing the molecule to adopt the "butterfly" conformation typical of high-affinity tubulin

binders.

Module A: Synthetic Protocols
Retrosynthetic Analysis & Workflow
The synthesis of CPM-BH is a robust, two-step convergent protocol designed for scalability.

Methyl 3-(bromomethyl)benzoate
Step 1: Williamson Ether Synthesis

(K2CO3, Acetone, Reflux, 6h)
4-Cyanophenol

Intermediate Ester
(Methyl 3-[(4-cyanophenoxy)methyl]benzoate)

Step 2: Hydrazinolysis
(NH2NH2·H2O, EtOH, Reflux, 4h)

Scaffold: CPM-BH
(White Crystalline Solid)

Click to download full resolution via product page

Figure 1: Convergent synthetic pathway for CPM-BH scaffold generation.

Detailed Experimental Procedure
Step 1: Williamson Ether Synthesis
Objective: Coupling the lipophilic tail to the benzoate core.

Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), 4-Cyanophenol (1.1 eq), Anhydrous

Potassium Carbonate (

, 2.5 eq), Acetone (0.5 M concentration).

Procedure:

Dissolve 4-Cyanophenol in anhydrous acetone in a round-bottom flask.
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Add

and stir at room temperature for 30 minutes to facilitate phenoxide formation.

Add Methyl 3-(bromomethyl)benzoate dropwise.

Reflux the mixture at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Recrystallize from

ethanol to yield the Intermediate Ester.

Quality Check:

NMR should show a singlet at

ppm (O-CH2-Ar).

Step 2: Hydrazinolysis (Scaffold Activation)
Objective: Converting the ester to the reactive hydrazide.

Reagents: Intermediate Ester (from Step 1), Hydrazine Hydrate (80%, 5.0 eq), Absolute

Ethanol.

Procedure:

Dissolve the Intermediate Ester in absolute ethanol.

Add Hydrazine Hydrate dropwise (excess is required to prevent dimer formation).

Reflux at 80°C for 4 hours. A white precipitate often forms upon cooling.

Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and diethyl ether.

Yield: Typically 85–92%.

Validation: IR spectrum must show doublet peaks at 3300–3200

(
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stretch) and disappearance of the ester carbonyl (

).

Module B: Library Generation (Hit-to-Lead)
The CPM-BH scaffold is rarely the final drug; it is the linker. The primary strategy for potency

enhancement is the formation of Acyl-Hydrazones (Schiff Bases).

Protocol:

Dissolve CPM-BH (1 eq) in Ethanol/Acetic Acid (cat.).

Add substituted aromatic aldehyde (1 eq) (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin

targeting).

Reflux for 2–4 hours.

Isolate the hydrazone precipitate.

SAR Insight: The "E" isomer is thermodynamically favored and biologically active. The

hydrazone linkage (

) mimics the peptide bond but adds rigidity, locking the pharmacophores into the active site.

Module C: Biological Validation (Tubulin Assay)
Benzohydrazides are established inhibitors of tubulin polymerization. This protocol validates

the scaffold's ability to disrupt microtubule dynamics.

Fluorescence-Based Tubulin Polymerization Assay
Principle: DAPI fluorescence increases when bound to polymerized microtubules. Inhibitors

prevent this increase.

Materials:

Purified Tubulin (>99%, porcine brain source).

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM
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, pH 6.9).

GTP (1 mM stock).

CPM-BH Derivatives (dissolved in DMSO).

Positive Control: Nocodazole or Colchicine (5 µM).

Workflow:

Preparation: Keep tubulin on ice. Prepare a master mix of Tubulin (2 mg/mL) + GTP (1 mM)

in PEM buffer.

Plating: Add 5 µL of test compound (final conc. 10 µM) to a black 96-well half-area plate.

Initiation: Add 50 µL of Tubulin/GTP master mix to each well.

Measurement: Immediately place in a pre-warmed plate reader (37°C).

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Data Interpretation
Calculate the Vmax (rate of polymerization) and Final Mass (fluorescence plateau).

Compound Vmax (RFU/min)
% Inhibition vs
Control

IC50 (µM)

Vehicle (DMSO) 120 ± 5 0% N/A

Colchicine (Pos) 10 ± 2 92% 2.1

CPM-BH (Scaffold) 95 ± 8 21% >50

CPM-BH-Hydrazone

A*
18 ± 4 85% 3.4

*Note: "CPM-BH-Hydrazone A" represents the derivative condensed with 3,4,5-

trimethoxybenzaldehyde.
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Module D: ADME & Toxicity Considerations
The nitrile (cyano) group in CPM-BH requires specific scrutiny during lead optimization.

Metabolic Stability: The nitrile is generally stable but can be hydrolyzed to a carboxylic acid

by nitrilases, or hydroxylated at the alpha-carbon (though blocked here by the ether linkage).

CYP Inhibition: Benzohydrazides can inhibit CYP450 isoforms. Screen early against

CYP3A4 and CYP2D6.

Solubility: The planarity of the benzohydrazide system can lead to poor aqueous solubility.

Mitigation: Introduce solubilizing groups (e.g., morpholine, piperazine) on the aldehyde

partner during library generation.

References & Authority
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Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-

ylhydrazones.
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Disclaimer
This document is for research purposes only. All synthesis reactions must be performed in a

fume hood with appropriate PPE. The biological data presented in tables are representative

examples of expected outcomes based on scaffold properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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